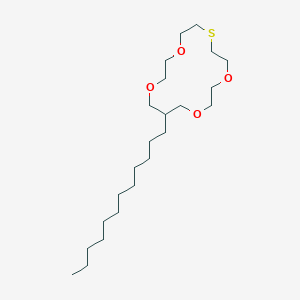
15-Dodecyl-1,4,10,13-tetraoxa-7-thiacyclohexadecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
15-Dodecyl-1,4,10,13-tetraoxa-7-thiacyclohexadecane is a complex organic compound known for its unique structure and properties. It belongs to the class of crown ethers, which are cyclic chemical compounds that consist of a ring containing several ether groups. This compound is particularly interesting due to the presence of a sulfur atom within the ring, which imparts distinct chemical characteristics.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 15-Dodecyl-1,4,10,13-tetraoxa-7-thiacyclohexadecane typically involves the reaction of dodecyl bromide with a suitable precursor containing the tetraoxa-7-thiacyclohexadecane ring. The reaction is usually carried out in the presence of a base, such as potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent, such as acetonitrile, for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
15-Dodecyl-1,4,10,13-tetraoxa-7-thiacyclohexadecane can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups attached to the ring.
Substitution: Nucleophilic substitution reactions can occur at the ether or sulfur sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like thiols or amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups into the ring.
Wissenschaftliche Forschungsanwendungen
15-Dodecyl-1,4,10,13-tetraoxa-7-thiacyclohexadecane has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metal ions.
Biology: The compound can be used in studies involving membrane transport and ion channels due to its ability to form stable complexes with cations.
Medicine: Research is being conducted on its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: It is utilized in the synthesis of advanced materials and as a stabilizer in various industrial processes.
Wirkmechanismus
The mechanism by which 15-Dodecyl-1,4,10,13-tetraoxa-7-thiacyclohexadecane exerts its effects is primarily through its ability to form stable complexes with metal ions. The oxygen and sulfur atoms in the ring can coordinate with metal cations, facilitating their transport and stabilization. This property is particularly useful in applications involving ion transport and catalysis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane: Another crown ether with similar complexing abilities but containing nitrogen atoms instead of sulfur.
18-Crown-6: A well-known crown ether that lacks the sulfur atom, resulting in different chemical properties.
Benzo-15-crown-5: A crown ether with a benzene ring, providing different steric and electronic effects.
Uniqueness
15-Dodecyl-1,4,10,13-tetraoxa-7-thiacyclohexadecane is unique due to the presence of the sulfur atom within the ring, which imparts distinct reactivity and complexing abilities compared to other crown ethers. This makes it particularly valuable in applications requiring specific interactions with metal ions and other substrates.
Eigenschaften
CAS-Nummer |
114174-42-4 |
|---|---|
Molekularformel |
C23H46O4S |
Molekulargewicht |
418.7 g/mol |
IUPAC-Name |
15-dodecyl-1,4,10,13-tetraoxa-7-thiacyclohexadecane |
InChI |
InChI=1S/C23H46O4S/c1-2-3-4-5-6-7-8-9-10-11-12-23-21-26-15-13-24-17-19-28-20-18-25-14-16-27-22-23/h23H,2-22H2,1H3 |
InChI-Schlüssel |
HUOOACSTFDQVRG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCC1COCCOCCSCCOCCOC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


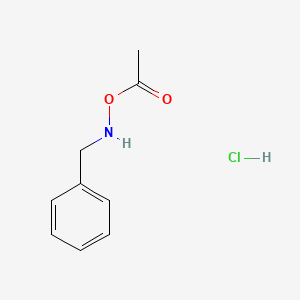
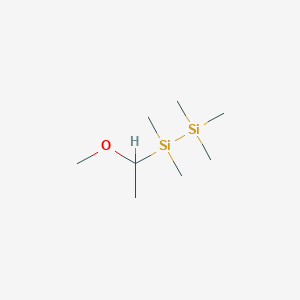
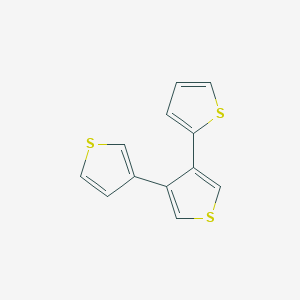
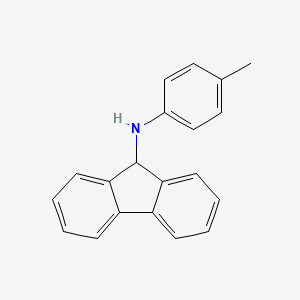
![Ethyl {[1-(2-aminophenyl)-1H-pyrrol-2-yl]sulfanyl}acetate](/img/structure/B14315265.png)
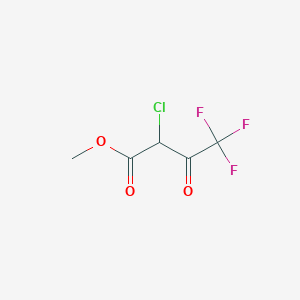
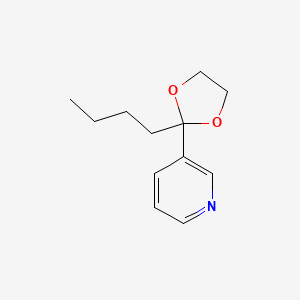
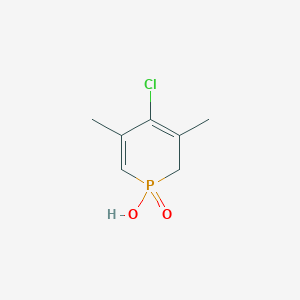
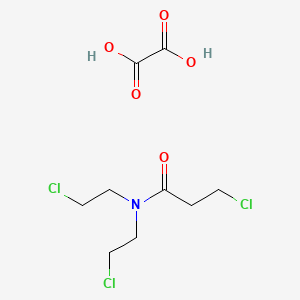
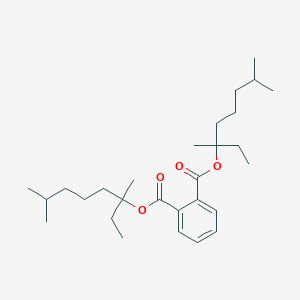

![2-[(1-{4-[(Butan-2-yl)oxy]phenoxy}propan-2-yl)oxy]pyridine](/img/structure/B14315312.png)
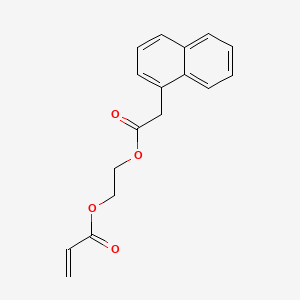
![1-[2,4-Bis(methoxycarbonyl)phenyl]-2-diazonioethen-1-olate](/img/structure/B14315331.png)
